

Structural Characterization of 8-Bromoquinoline-5-sulfonyl Chloride: A Comprehensive Analytical Guide

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Compound of Interest

Compound Name:	8-Bromoquinoline-5-sulfonyl chloride
CAS No.:	930396-14-8
Cat. No.:	B3043820

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Executive Summary & Synthetic Context

In modern drug discovery and materials science, the precise structural verification of synthetic intermediates is non-negotiable. **8-Bromoquinoline-5-sulfonyl chloride** (CAS: 930396-14-8) is a highly versatile, bifunctional building block. Featuring both a reactive sulfonyl chloride moiety and an aryl bromide handle, it is extensively utilized in the synthesis of complex sulfonamides, including novel small-molecule inhibitors targeting protein-protein interactions[1].

The synthesis of this compound typically proceeds via the direct chlorosulfonation of 8-bromoquinoline. Because chlorosulfonation is an electrophilic aromatic substitution[2], the regioselectivity of the incoming sulfonyl chloride group is dictated by the electronic effects of the quinoline nitrogen and the existing bromine atom. Rigorous structural characterization is required to unequivocally prove that substitution occurred at the C5 position rather than the C6 or C7 positions.

This whitepaper provides an in-depth, causality-driven guide to the structural characterization of **8-bromoquinoline-5-sulfonyl chloride**, detailing the physicochemical properties, core analytical modalities, and self-validating experimental protocols required for absolute structural confirmation.

Physicochemical & Structural Overview

Before initiating spectroscopic analysis, it is critical to establish the baseline physicochemical parameters of the analyte. The presence of two distinct halogens (bromine and chlorine) profoundly impacts the compound's mass spectrometric signature, while the highly electrophilic sulfonyl chloride group dictates the handling conditions.

Table 1: Physicochemical Properties of **8-Bromoquinoline-5-sulfonyl chloride**

Property	Value / Description
Chemical Name	8-Bromoquinoline-5-sulfonyl chloride
CAS Registry Number	930396-14-8[3]
Molecular Formula	C9H5BrClNO2S
Molecular Weight	306.56 g/mol [3]
Monoisotopic Mass	304.89 Da (based on 79Br and 35Cl)
Structural Features	Bicyclic heteroaromatic, halogenated, sulfonylated
Stability	Moisture-sensitive; readily hydrolyzes to the sulfonic acid

Core Characterization Modalities

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for proving the regiochemistry of the chlorosulfonation event.

- **¹H NMR Causality:** The quinoline ring system contains five distinct protons. The pyridine ring protons (H2, H3, H4) are highly deshielded. H2 typically appears furthest downfield (>9.0 ppm) due to the adjacent nitrogen. H4 is also significantly deshielded by the electron-withdrawing sulfonyl chloride at C5. The benzene ring contains only two protons (H6 and H7), which will appear as an AB spin system (two doublets with an ortho coupling constant of Hz).

- 2D NMR (HMBC) Causality: 1H NMR alone cannot definitively rule out substitution at C6 or C7. Heteronuclear Multiple Bond Correlation (HMBC) is required. By observing a

long-range correlation between the C5 carbon and the H4 proton, the exact position of the sulfonyl chloride is locked. A secondary

correlation between the C8 carbon and the H7 proton confirms the bromine position.

High-Resolution Mass Spectrometry (HRMS)

The presence of both bromine and chlorine in the same molecule generates a highly diagnostic isotopic envelope. Bromine exists naturally as

Br (50.7%) and

Br (49.3%), while chlorine exists as

Cl (75.8%) and

Cl (24.2%).

- Isotopic Causality: The combination of these isotopes creates a distinct [M], [M+2], and [M+4] peak cluster in a roughly 3:4:1 ratio. Observing this exact envelope is absolute confirmation that both halogens are present in the intact molecular ion prior to fragmentation.

Table 2: HRMS Isotopic Pattern Logic

Ion Species	m/z Value	Isotopic Composition	Relative Abundance
[M] ⁺	304.89	Br + Cl	~38.4%
[M+2] ⁺	306.89	(Br + Cl) & (Br + Cl)	~49.5%
[M+4] ⁺	308.89	Br + Cl	~11.9%

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is utilized to confirm the integrity of the functional groups, specifically ensuring the sulfonyl chloride has not degraded.

- Vibrational Causality: The intact

group exhibits two intense, sharp bands corresponding to the asymmetric (

) and symmetric (

) stretching of the

bonds. If the sample has hydrolyzed, a broad

stretch will appear above

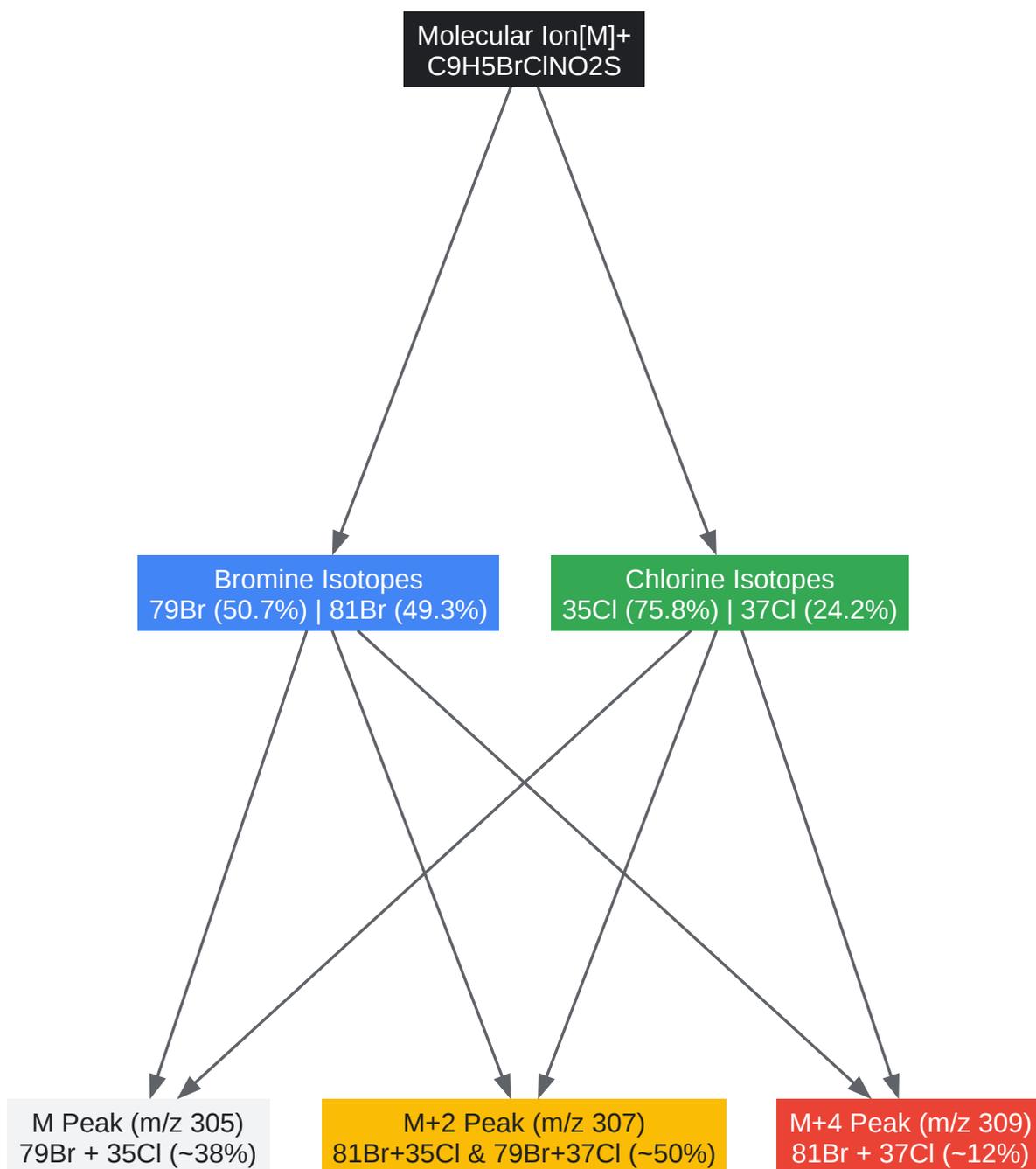
, indicating conversion to the sulfonic acid.

Analytical Workflows & Visualizations



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Analytical workflow for the structural characterization of **8-Bromoquinoline-5-sulfonyl chloride**.



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Mass spectrometry isotopic distribution logic tree for dual halogenated compounds.

Standardized Experimental Protocols

As a Senior Application Scientist, I mandate that all protocols operate as self-validating systems. The procedures below incorporate internal controls to prevent false positives caused by sample degradation or instrument drift.

Protocol 1: Anhydrous NMR Acquisition

Causality Check: Sulfonyl chlorides are highly susceptible to hydrolysis. Trace water in standard

will convert the

group to

, drastically shifting the C5 and C4 proton resonances due to the loss of the strongly electron-withdrawing chlorine atom.

- Solvent Preparation: Pass

through a short plug of basic alumina immediately prior to use. This removes trace and residual water.

- Sample Dissolution: Dissolve 15 mg of **8-bromoquinoline-5-sulfonyl chloride** in 0.6 mL of the anhydrous

. Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift standard (ppm).

- Acquisition: Acquire

(minimum 16 scans, 400 MHz) and

(minimum 512 scans, 100 MHz) spectra.

- Validation (HMBC): Execute an HMBC pulse sequence. Confirm the structural assignment by identifying the cross-peak between the C5 carbon resonance and the H4 proton resonance.

Protocol 2: High-Resolution LC-MS (ESI-TOF)

Causality Check: Sulfonyl chlorides can degrade on standard reverse-phase LC columns if the mobile phase is too acidic or aqueous. Direct infusion or rapid, non-aqueous LC methods are preferred.

- System Blank: Inject a blank sample of pure LC-MS grade Acetonitrile to establish a baseline and confirm the absence of halogenated carryover.
- Sample Preparation: Dilute the compound to 1 µg/mL in anhydrous Acetonitrile. Do not use Methanol, as it will react to form the methyl sulfonate ester.
- Ionization: Utilize Electrospray Ionization in positive mode (ESI+).
- Validation: Extract the ion chromatogram for m/z 304.89. Verify that the isotopic envelope matches the theoretical 3:4:1 ratio for the [M], [M+2], and [M+4] peaks. If the ratio deviates significantly, the sample is either impure or the mass analyzer requires calibration.

Protocol 3: ATR-FTIR Spectroscopy

Causality Check: Attenuated Total Reflectance (ATR) allows for the direct analysis of the solid powder without the need for KBr pellet pressing, which can introduce moisture and cause mechanochemical degradation.

- Background Scan: Perform a 32-scan background acquisition on the clean, empty diamond ATR crystal to account for atmospheric and ambient humidity.
- Sample Application: Place 2-3 mg of the solid compound directly onto the crystal. Apply consistent pressure using the anvil.
- Acquisition: Acquire 32 scans from
to

at a resolution of

.

- Validation: Confirm the absence of a broad peak at

(confirming no sulfonic acid hydrolysis has occurred). Identify the sharp

stretches at

and

.

References

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